cis-5-Amino-tetrahydro-pyran-3-ol
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Overview
Description
cis-5-Amino-tetrahydro-pyran-3-ol: is a heterocyclic compound featuring a six-membered ring with one oxygen atom and one amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Amino-tetrahydro-pyran-3-ol can be achieved through multicomponent reactions (MCRs). One common method involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, and green reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves scalable MCRs using sustainable catalysts under green conditions. These methods are designed to maximize yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: cis-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-5-Amino-tetrahydro-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of cis-5-Amino-tetrahydro-pyran-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition or activation, affecting biochemical pathways .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic and medicinal synthesis and share some structural similarities with cis-5-Amino-tetrahydro-pyran-3-ol.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds are synthesized through similar MCRs and have comparable biological activities.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3R,5S)-5-aminooxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVKSIEMVHVOG-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC[C@@H]1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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